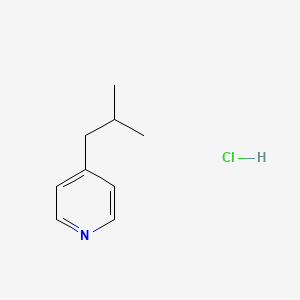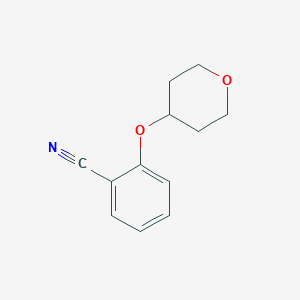
2-(Tetrahydropyran-4-yloxy)benzonitrile
説明
2-(Tetrahydropyran-4-yloxy)benzonitrile is a laboratory chemical . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .
Synthesis Analysis
The synthesis of tetrahydropyran derivatives has been widely studied. The platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins is one method that has been used . Other methods include the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature , and the use of a Co (salen) complex, an N -fluoropyridinium salt, and a disiloxane reagent at room temperature .科学的研究の応用
Prins Cyclization for Synthesis of Biologically Active Compounds
Tetrahydropyrans, which share structural motifs with 2-(Tetrahydropyran-4-yloxy)benzonitrile, are crucial for synthesizing compounds with biological activities like analgesic, anti-inflammatory, or cytotoxic properties. The Prins cyclization method, particularly over heterogeneous catalysts, has shown effectiveness in creating desired tetrahydropyran frameworks, offering a path to these biologically active compounds (Štekrová et al., 2015).
Michael-Type Reactions for Cyclohexenone Derivatives
Tetrahydropyran-2-yloxy groups, related to the structural framework of 2-(Tetrahydropyran-4-yloxy)benzonitrile, can activate double bonds in cyclohexene systems, similar to amino groups. This activation facilitates Michael-type reactions with αβ-unsaturated carbonyl derivatives, yielding good yields of cyclohexanones or cyclohexenones, which are valuable in various chemical synthesis applications (Birch et al., 1970).
Spirocyclic Ethers via Intramolecular Trapping
The synthesis of spirocyclic ethers through intramolecular trapping of oxonium ions with allylsilanes demonstrates the versatility of tetrahydropyran derivatives in constructing complex molecular architectures. This method highlights the potential for creating diverse and structurally complex ethers, relevant in medicinal chemistry and natural product synthesis (Paquette & Tae, 1996).
Catalytic Activity in Oxidation Reactions
Compounds derived from tetrahydropyran, such as those involving phthalocyanine complexes, exhibit catalytic activities in oxidation reactions. This application is significant in industrial chemistry, where such catalysts can be employed in organic synthesis processes, including the oxidation of alcohols to aldehydes or ketones (Özer et al., 2009).
Hantzsch Reaction for Potassium-Channel Openers
The Hantzsch reaction, involving tetrahydropyran derivatives, is crucial in synthesizing compounds like potassium-channel openers, which have applications in treating medical conditions such as urinary urge incontinence. This showcases the importance of tetrahydropyran frameworks in pharmaceutical synthesis (Hopes et al., 2006).
作用機序
There is a paper that discusses the discovery of a new derived scaffold 2- ( (4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile, which is based on a previously identified HCV entry inhibitor L0909 . This might suggest a potential antiviral therapeutic potential for 2-(Tetrahydropyran-4-yloxy)benzonitrile, but further investigation is needed .
Safety and Hazards
2-(Tetrahydropyran-4-yloxy)benzonitrile is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
2-(oxan-4-yloxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c13-9-10-3-1-2-4-12(10)15-11-5-7-14-8-6-11/h1-4,11H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNKDLAJDADKEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594614 | |
| Record name | 2-[(Oxan-4-yl)oxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tetrahydropyran-4-yloxy)benzonitrile | |
CAS RN |
898289-37-7 | |
| Record name | 2-[(Tetrahydro-2H-pyran-4-yl)oxy]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898289-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Oxan-4-yl)oxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Pentasodium;5-[[4-[[8-[[4-anilino-6-[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]anilino]-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfonatonaphthalen-2-yl]diazenyl]-5-methoxy-2-methylphenyl]diazenyl]-2-hydroxy-3-sulfonatobenzoate](/img/structure/B1611780.png)
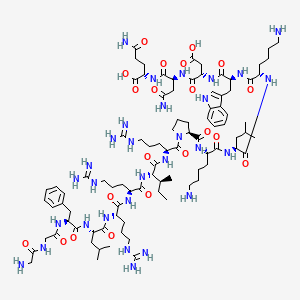
![Bis[(S,S,S)-DiazaPhos-SPE]](/img/structure/B1611782.png)
![4-[(R)-[(2S)-5-Ethyl-1-[[7-[[(5R)-2-ethyl-5-[(S)-prop-2-enoxy(quinolin-4-yl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]methyl]naphthalen-2-yl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;dibromide](/img/structure/B1611783.png)
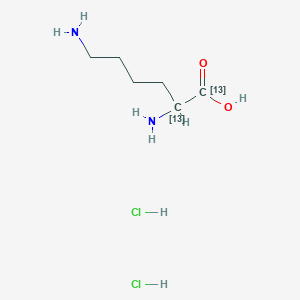
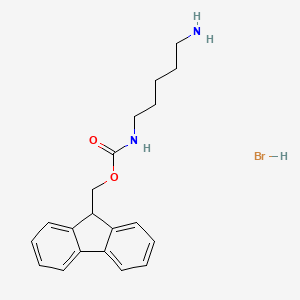
![[[Dimethyl(trifluoromethyl)ethyl]silyloxy]heptacyclopentyltricycloheptasiloxanediol](/img/structure/B1611788.png)

